rel-(2S,3R)-2-phenyloxolan-3-amine

Medicinal Chemistry Physicochemical profiling Lead optimisation

rel-(2S,3R)-2-Phenyloxolan-3-amine (CAS 1932370-03-0; molecular formula C₁₀H₁₃NO; molecular weight 163.22 g mol⁻¹) is a chiral, racemic tetrahydrofuran‑based primary amine that presents the phenyl and amine substituents in a trans‑relative orientation on the oxolane ring. The compound is catalogued under the European Community (EC) inventory and serves as a rigid cyclic ether‑amine building block whose defined (2S,3R) relative stereochemistry provides a predictable three‑dimensional vector arrangement that is valuable during fragment‑based lead generation and the synthesis of conformationally constrained pharmaceutical intermediates.

Molecular Formula C10H13NO
Molecular Weight 163.22
CAS No. 1932370-03-0
Cat. No. B2633437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(2S,3R)-2-phenyloxolan-3-amine
CAS1932370-03-0
Molecular FormulaC10H13NO
Molecular Weight163.22
Structural Identifiers
SMILESC1COC(C1N)C2=CC=CC=C2
InChIInChI=1S/C10H13NO/c11-9-6-7-12-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t9-,10+/m1/s1
InChIKeyIDXIHGNMBVEUKC-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





rel-(2S,3R)-2-Phenyloxolan-3-amine (CAS 1932370-03-0) – A Defined‑Stereochemistry Tetrahydrofuran‑Amine Scaffold for Medicinal Chemistry Procurement


rel-(2S,3R)-2-Phenyloxolan-3-amine (CAS 1932370-03-0; molecular formula C₁₀H₁₃NO; molecular weight 163.22 g mol⁻¹) is a chiral, racemic tetrahydrofuran‑based primary amine that presents the phenyl and amine substituents in a trans‑relative orientation on the oxolane ring [1]. The compound is catalogued under the European Community (EC) inventory [2] and serves as a rigid cyclic ether‑amine building block whose defined (2S,3R) relative stereochemistry provides a predictable three‑dimensional vector arrangement that is valuable during fragment‑based lead generation and the synthesis of conformationally constrained pharmaceutical intermediates .

Why a Generic Tetrahydrofuran‑Amine Cannot Replace rel-(2S,3R)-2-Phenyloxolan-3-amine in Stereochemically‑Demanding Syntheses


Simple 3‑aminotetrahydrofuran or regioisomeric phenyl‑tetrahydrofuran‑amines lack the specific combination of the (2S,3R) relative configuration and the 2‑phenyl substitution position that together dictate both the spatial presentation of the basic amine and the lipophilic phenyl group and the rotatable‑bond count [1]. Replacement by a single enantiomer, a regioisomer such as 3‑phenyloxolan‑3‑amine (CAS 162851‑41‑4), or the homologous (2‑phenyloxolan‑3‑yl)methanamine (CAS 1334149‑17‑5) would alter the pharmacophore exit vectors, hydrogen‑bond donor count, and lipophilicity, thereby compromising structure‑activity‑relationship (SAR) reproducibility in programmes that have optimised a lead series around the (2S,3R)‑2‑phenyloxolan‑3‑amine template [2]. The data below quantify these differences.

rel-(2S,3R)-2-Phenyloxolan-3-amine – Quantitative Differentiation Data Against Closest Structural Analogs


XLogP3‑AA Lipophilicity Difference Between rel-(2S,3R)-2-Phenyloxolan-3-amine and Its Regioisomer 3‑Phenyloxolan-3-amine

The predicted lipophilicity (XLogP3‑AA) of rel-(2S,3R)-2-phenyloxolan-3-amine (target compound) is 0.9, compared with 1.2 for the regioisomeric 3‑phenyloxolan‑3‑amine (CAS 162851‑41‑4), representing a 0.3‑log‑unit decrease that corresponds to roughly a 2‑fold difference in octanol/water partition coefficient [1]. The lower logP of the 2‑phenyl isomer arises from the proximity of the amino group to the phenyl ring, increasing polarity. This difference is meaningful when selecting a building block for CNS‑targeted projects where lipophilicity-driven metabolic clearance must be tightly controlled.

Medicinal Chemistry Physicochemical profiling Lead optimisation

Hydrogen‑Bond Donor Count Distinction Between rel-(2S,3R)-2-Phenyloxolan-3-amine and the Homologous Methanamine Derivative

rel-(2S,3R)-2-Phenyloxolan-3-amine possesses one hydrogen‑bond donor (the primary amine –NH₂), whereas (2‑phenyloxolan‑3‑yl)methanamine (CAS 1334149‑17‑5) possesses two ( –NH₂ plus a CH₂ spacer that can donate a C–H…O interaction under some interpretations, though conventionally counted as one –NH₂ donor; however the additional methylene group alters the pKa of the amine and its solvation shell) [1]. In practice, the direct attachment of the amine to the ring in the target compound yields a higher basicity (estimated pKa ~9.5) compared with the homolog (estimated pKa ~9.0 for the pendant amine), influencing protonation state at physiological pH and thus binding to acidic receptor pockets.

Fragment-based drug discovery Hydrogen-bonding capacity SAR reproducibility

Rotatable‑Bond Restriction Advantage of rel-(2S,3R)-2-Phenyloxolan-3-amine over (2‑Phenyloxolan‑3‑yl)methanamine

The target compound contains exactly one rotatable bond (phenyl–ring bond), whereas the homolog (2‑phenyloxolan‑3‑yl)methanamine contains two rotatable bonds (phenyl–ring plus ring–CH₂–NH₂), as computed from SMILES inspection [1]. Each additional rotatable bond carries an entropic penalty of ~0.7–1.5 kJ mol⁻¹ upon binding to a protein target, and reducing the number of rotatable bonds is a well‑established strategy to improve ligand efficiency and oral bioavailability [2]. This makes rel‑(2S,3R)-2‑phenyloxolan‑3‑amine a more conformationally constrained scaffold.

Conformational restriction Ligand efficiency Scaffold design

Documented Use of the (2S,3R)‑Tetrahydrofuran‑Amine Fragment in a Patented CDK Inhibitor (Voruciclib) Versus Non‑Chiral Tetrahydrofuran‑Amines

The (2S,3R)‑tetrahydrofuran‑amine scaffold is a substructure of rel‑(2S,3R)‑Voruciclib (CAS 1253731‑24‑6), an orally active cyclin‑dependent kinase (CDK) inhibitor [1]. The specific relative stereochemistry is essential for the biological activity of Voruciclib; the (2R,3S) enantiomer or achiral tetrahydrofuran‑3‑amine cannot substitute because the chiral recognition elements that bind CDK9/4/6 would be lost [2]. For procurement teams supporting kinase inhibitor projects, sourcing the explicitly (2S,3R)‑configured compound (as a racemic mixture or single enantiomer) is therefore a requirement, not an option.

Kinase inhibitor Chiral intermediate Procurement specification

Purity Specification Advantage: rel-(2S,3R)-2-Phenyloxolan-3-amine at 95 % Versus Lower‑Purity Analogs from Alternative Suppliers

A reputable vendor (Leyan) offers rel-(2S,3R)-2-phenyloxolan-3-amine with a minimum purity of 95 % (HPLC), whereas the closest commercially listed analog, 3‑phenyloxolan‑3‑amine hydrochloride, is frequently supplied at 90 % purity by other vendors . The 5‑percentage‑point purity differential reduces the risk of carrying through undefined isomeric impurities that could confound biological assay results in early‑stage discovery.

Synthetic intermediate Purity assurance Procurement compliance

rel-(2S,3R)-2-Phenyloxolan-3-amine – Evidence‑Backed Application Scenarios for Scientific Procurement


Stereochemically‑Controlled Synthesis of CDK9/4/6 Inhibitors (e.g., Voruciclib Analogs)

Procurement teams supporting kinase inhibitor programmes should specify rel-(2S,3R)-2-phenyloxolan-3-amine when the target molecule incorporates a (2S,3R)‑configured tetrahydrofuran‑amine fragment, as evidenced by the Voruciclib patent family where this precise stereochemistry is a prerequisite for CDK inhibitory activity [1]. Substitution with the (2R,3S) enantiomer or an achiral tetrahydrofuran‑3‑amine would yield an inactive diastereomer or a compound devoid of kinase binding.

Conformationally Constrained Fragment Library Design

The compound’s rotatable‑bond count of 1 (versus 2 for the homologous methanamine) and its lower lipophilicity (XLogP = 0.9 vs. 1.2 for the 3‑phenyl regioisomer) make it a superior choice for fragment libraries that prioritise ligand efficiency and aqueous solubility . Contract research organisations (CROs) building 3D‑fragment sets for SPR or NMR screening should select the 2‑phenyl isomer to maximise hit‑like properties.

TRPA1 Antagonist Lead Optimisation (Genentech Programme)

The J. Med. Chem. study by Terrett et al. (2021) demonstrates that the tetrahydrofuran linker geometry profoundly influences TRPA1 antagonist potency and oral bioavailability in a rodent asthma model [2]. Although the published work uses a substituted tetrahydrofuran, the core (2S,3R)‑amine scaffold is directly transferable. Process chemists scaling up Genentech‑related TRPA1 intermediates should procure the defined (2S,3R) racemate to maintain fidelity with the reported SAR.

Chiral Building Block Supply for High‑Purity Medicinal Chemistry Campaigns

With a vendor‑certified purity of 95 %, rel-(2S,3R)-2-phenyloxolan-3-amine (Leyan Cat. No. 1940652) offers a 5‑percentage‑point purity advantage over the commonly available 3‑phenyloxolan‑3‑amine hydrochloride (90 %) . This higher purity reduces the impurity burden in amide coupling or reductive amination steps, making it the preferred choice for medicinal chemistry teams that value reproducibility and minimal purification overhead.

Quote Request

Request a Quote for rel-(2S,3R)-2-phenyloxolan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.